

SHR902275: A New Generation RAF Inhibitor Targeting Both Monomers and Dimers

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Compound of Interest

Compound Name: SHR902275

Cat. No.: B12411302

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In the landscape of cancer therapeutics, the development of RAF inhibitors has been a critical advancement, particularly for melanomas harboring the BRAF V600E mutation. However, the efficacy of first-generation inhibitors has been hampered by the paradoxical activation of the MAPK pathway in cells with wild-type BRAF, a phenomenon driven by the formation of RAF dimers. **SHR902275**, a novel spiro amide compound, has emerged as a potent and selective next-generation RAF inhibitor designed to overcome this limitation by effectively targeting both RAF monomers and dimers, showing particular promise for cancers with RAS mutations.

First-generation RAF inhibitors, such as vemurafenib, are highly effective at inhibiting the constitutively active BRAF V600E monomer. However, in cells with wild-type BRAF and upstream RAS mutations, these inhibitors can promote the formation of BRAF-CRAF or CRAF-CRAF dimers, leading to the transactivation of the uninhibited protomer and subsequent paradoxical activation of the MEK-ERK signaling pathway. This has been a significant clinical challenge, contributing to acquired resistance and the development of secondary malignancies.

SHR902275 was developed to address this challenge by potently inhibiting both wild-type and mutant forms of RAF, thereby suppressing the signaling output from both monomeric and dimeric RAF complexes. This dual activity is crucial for its efficacy in tumors driven by RAS mutations, where RAF signaling is dependent on dimerization.

Quantitative Comparison of Inhibitory Activity

Biochemical and cellular assays have demonstrated the potent and broad-spectrum activity of **SHR902275** against various RAF isoforms and in different cellular contexts.

Target/Cell Line	Genotype	IC50/GI50 (nM)	Implied Target
Biochemical Assays			
cRAF	Wild-type	1.6	Dimer component
bRAF	Wild-type	10	Dimer component
bRAF V600E	Mutant	5.7	Monomer
Cellular Assays			
H358	KRAS mutant	1.5	Dimer-driven signaling
A375	BRAF V600E	0.17	Monomer-driven signaling
Calu6	KRAS mutant	0.4	Dimer-driven signaling
SK-MEL2	NRAS mutant	0.32	Dimer-driven signaling

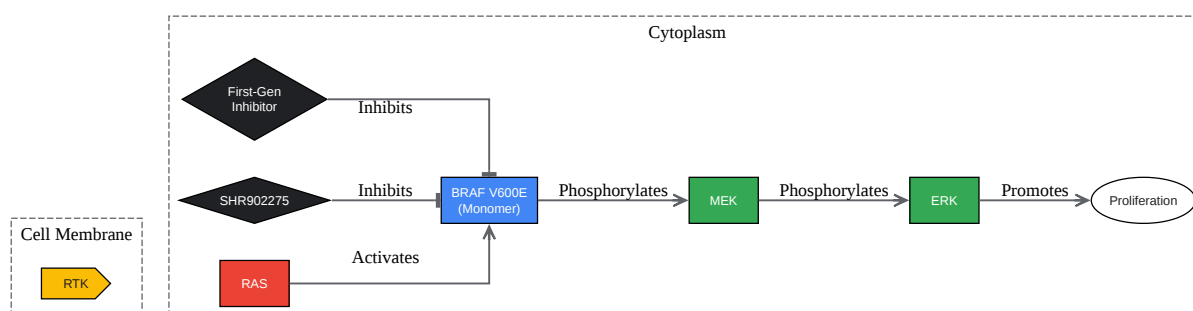
Table 1: In vitro inhibitory activity of **SHR902275**. IC50 values represent the concentration required for 50% inhibition of enzyme activity in biochemical assays. GI50 values represent the concentration required for 50% inhibition of cell growth in cellular assays. Data sourced from Zhao P, et al. Eur J Med Chem. 2022.

The data clearly indicates that **SHR902275** is a highly potent inhibitor of both wild-type RAF isoforms (cRAF and bRAF), which are key components of the signaling-competent RAF dimers in RAS-mutant cancers. Its low nanomolar IC50 values against these kinases are indicative of its ability to effectively suppress dimer activity. Concurrently, **SHR902275** demonstrates potent inhibition of the oncogenic BRAF V600E monomer, with an IC50 of 5.7 nM.

The cellular activity of **SHR902275** further underscores its dual action. In the A375 cell line, which is driven by the BRAF V600E monomer, **SHR902275** shows a GI50 of 0.17 nM, highlighting its potent anti-monomer activity. Crucially, in cell lines with KRAS (H358 and Calu6) and NRAS (SK-MEL2) mutations, where RAF signaling is dependent on dimerization, **SHR902275** exhibits potent anti-proliferative effects with GI50 values in the low nanomolar range. This demonstrates its efficacy in blocking dimer-driven signaling and overcoming the paradoxical activation that limits first-generation inhibitors.

Signaling Pathways and Mechanism of Action

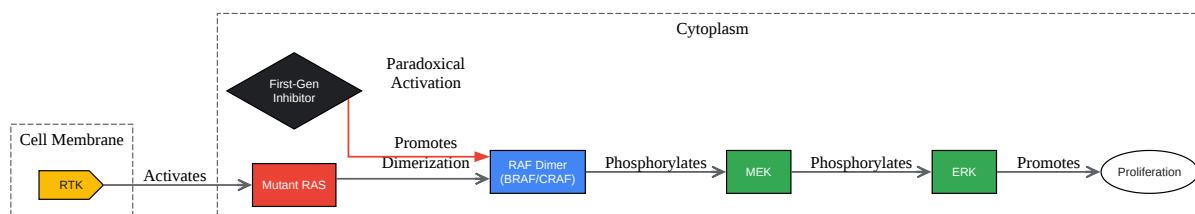
The differential effects of first-generation RAF inhibitors and **SHR902275** on RAF signaling can be visualized in the following pathways:



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Inhibition of monomeric BRAF V600E signaling.

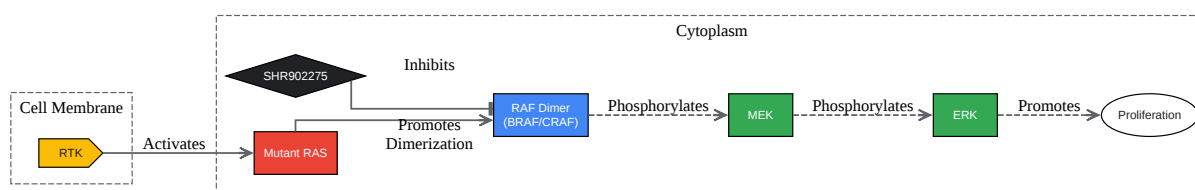
In cells with the BRAF V600E mutation, the kinase is constitutively active as a monomer, independent of RAS activation. Both first-generation inhibitors and **SHR902275** effectively block the activity of this monomer, leading to the inhibition of the downstream MEK-ERK pathway and a reduction in cell proliferation.



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Paradoxical activation by first-generation RAF inhibitors.

In cells with mutant RAS, signaling proceeds through RAF dimers. First-generation inhibitors bind to one protomer in the dimer, which paradoxically enhances the activity of the other protomer, leading to increased MEK-ERK signaling and cell proliferation.



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Inhibition of RAF dimer signaling by **SHR902275**.

SHR902275 effectively inhibits the activity of RAF dimers in RAS-mutant cells, blocking the downstream signaling cascade and preventing cell proliferation.

Experimental Protocols

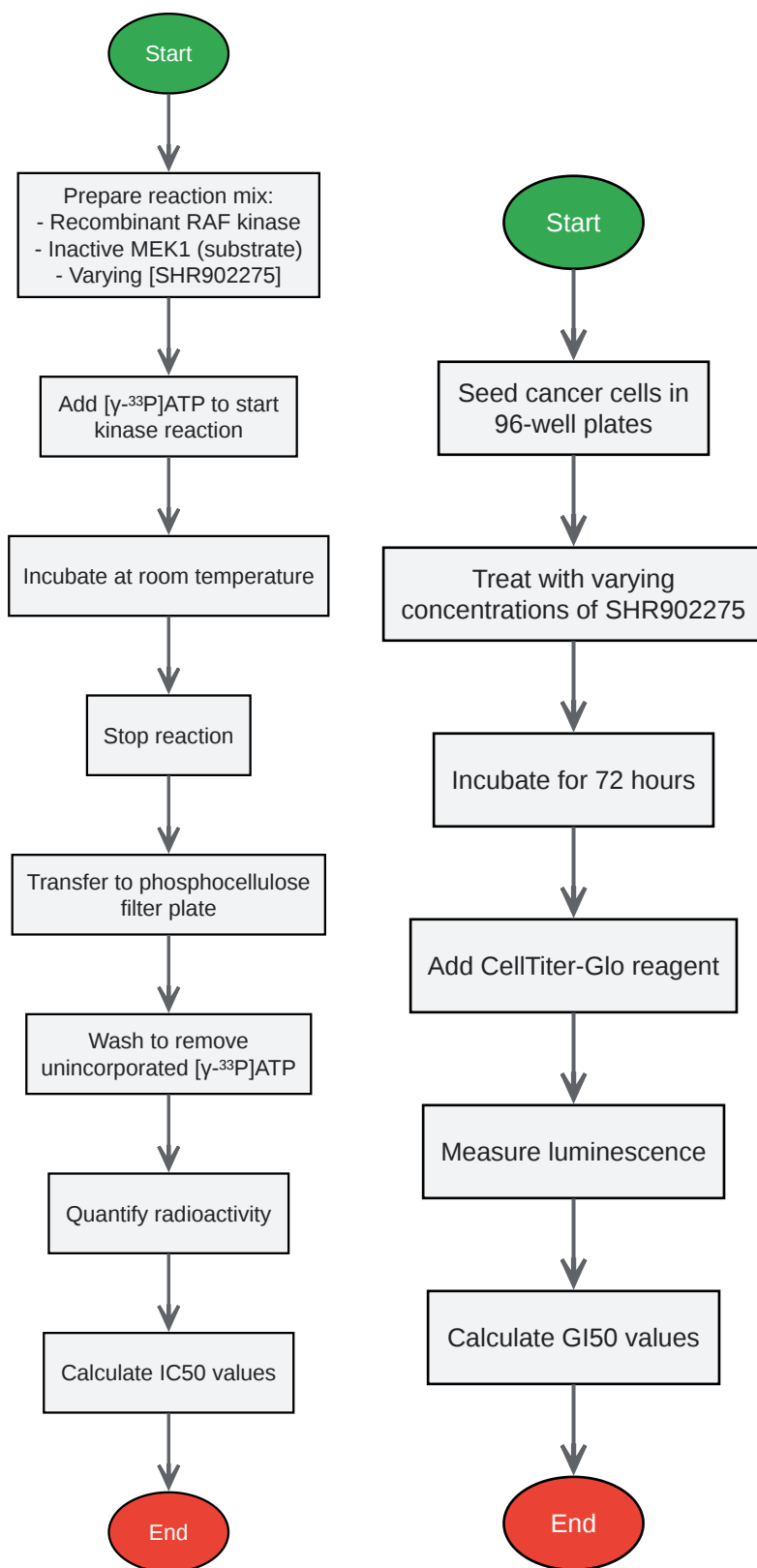
The following are summaries of the key experimental protocols used to characterize the activity of **SHR902275**.

Biochemical Kinase Assays

Objective: To determine the in vitro inhibitory activity (IC₅₀) of **SHR902275** against cRAF, wild-type bRAF, and bRAF V600E.

Methodology:

- Recombinant human cRAF, bRAF, and bRAF V600E kinases were used.
- The kinase activity was measured using a radiometric filter binding assay with [γ -³³P]ATP.
- Kinases were incubated with the substrate (inactive MEK1) and varying concentrations of **SHR902275** in a kinase reaction buffer.
- The reaction was initiated by the addition of [γ -³³P]ATP and incubated at room temperature.
- The reaction was stopped, and the mixture was transferred to a phosphocellulose filter plate to capture the phosphorylated substrate.
- The plate was washed to remove unincorporated [γ -³³P]ATP.
- The amount of incorporated radioactivity was quantified using a scintillation counter.
- IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.



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